Jaceidin

Description

This compound has been reported in Achillea clusiana, Centaurea jacea, and other organisms with data available.

from Nepeta suavis; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

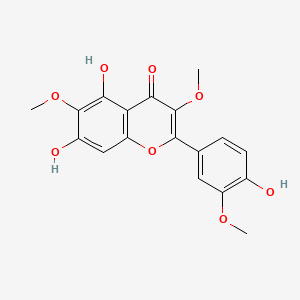

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWTZJRCCPNNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144148 | |

| Record name | Jaceidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10173-01-0 | |

| Record name | Jaceidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10173-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaceidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010173010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jaceidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 135 °C | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Jaceidin: A Technical Guide to Natural Sources and Isolation Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the flavonoid Jaceidin, focusing on its natural distribution and the technical methodologies for its extraction, isolation, and purification. This compound, an O-methylated flavonol, is a subject of growing interest due to its potential pharmacological activities.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae family. The compound is typically found in the aerial parts of these plants, including flowers and leaves. A summary of notable plant sources is provided in Table 1.

Table 1: Principal Natural Sources of the Flavonoid this compound

| Plant Genus | Specific Species | Plant Part(s) | Reference(s) |

| Centaurea | Centaurea jacea | Flowers, Bark | [1][2] |

| Centaurea bracteata | Bark | [3] | |

| Centaurea calcitrapa | Aerial Parts | [4] | |

| Achillea | Achillea clusiana | Not Specified | [2] |

| Achillea millefolium | Flowers | [5] | |

| Achillea alpina | Not Specified | [5] | |

| Achillea biebersteinii | Not Specified | [5] | |

| Artemisia | Artemisia princeps | Aerial Parts | [6][7] |

| Artemisia californica | Not Specified | [] | |

| Artemisia copa | Aerial Parts | [9] | |

| Chamomilla | Chamomilla recutita | Flowers | [1] |

| Bidens | Bidens pilosa | Not Specified | [] |

| Varthemia | Varthemia iphionoides | Not Specified | [3] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from plant matrices follows a multi-step process involving extraction, fractionation, and purification. Modern chromatographic techniques are essential for obtaining the compound at high purity.

General Experimental Workflow

The overall process for isolating this compound is depicted in the workflow diagram below. This process begins with the preparation of the raw plant material and concludes with the characterization of the pure compound.

Caption: Generalized workflow for this compound isolation.

Detailed Methodologies

Step 1: Extraction of Crude Flavonoids

This initial step aims to extract a broad range of phytochemicals, including this compound, from the dried plant material.

-

Protocol:

-

Air-dry the collected plant material (e.g., 1 kg of Centaurea jacea flowers) in the shade to preserve thermolabile compounds.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Perform sequential Soxhlet extraction or maceration.[10] For instance, first defat the powder with petroleum ether. Subsequently, extract the material with a polar solvent such as acetone or methanol, which are effective for flavonoid extraction.[10]

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.[10]

-

Step 2: Fractionation of the Crude Extract

Fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid aglycones like this compound are typically enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

Step 3: Chromatographic Purification

High-resolution chromatographic techniques are required to isolate this compound from other closely related flavonoids.[11]

-

Protocol:

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.[12]

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding methanol.[12] For example, a gradient of chloroform-methanol (e.g., 100:1 to 80:20 v/v) can be effective.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC), spraying with visualizing agents like aluminum chloride (AlCl₃), which causes flavonoids to appear as fluorescent spots under UV light.[10]

-

Pool the fractions that show a prominent spot corresponding to a this compound standard.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the pooled, enriched fractions to Prep-HPLC.[13] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water (often with a small percentage of formic acid to improve peak shape).[14][15]

-

The purity of the isolated this compound can be assessed by analytical HPLC, which should show a single, sharp peak.

-

Illustrative Purification Parameters

The following table provides representative data for a typical this compound isolation process. Actual yields will vary significantly based on the plant source, collection time, and extraction efficiency.

Table 2: Representative Data from a this compound Purification Protocol

| Purification Step | Key Parameters | Starting Mass (g) | Yield (mg) | Purity (%) |

| Methanol Extraction | Soxhlet, 24 hours | 1000 (Dried Plant) | 47,900 (Crude) | < 1 |

| Fractionation | Liquid-Liquid (Ethyl Acetate) | 47.9 (Crude) | 8,500 | ~5 |

| Silica Gel Column | Gradient: Chloroform/Methanol | 8.5 (Fraction) | 350 | ~60 |

| Preparative HPLC | C18 Column, Water/Methanol | 0.35 (Enriched) | 95 | > 98 |

This compound and Cellular Signaling Pathways

This compound and the closely related flavone Jaceosidin have been shown to modulate several critical intracellular signaling pathways, which underlies their observed biological activities, including anti-inflammatory and anti-cancer effects.[16][17] One of the key pathways inhibited by these flavones is the NF-κB signaling cascade.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Jaceosidin has been shown to inhibit this pathway by preventing the degradation of the IκB inhibitor, thus keeping NF-κB sequestered in the cytoplasm.[7][18]

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H16O8 | CID 5464461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:10173-01-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Bioassay-Guided Isolation and Active Compounds Identification of the AntiDiabetic Fractions of Centaurea calcitrapa Extract and the Predicted Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Profiling, Antioxidant, Anticholinesterase, and Antiprotozoal Potentials of Artemisia copa Phil. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 16. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protection against Doxorubicin-Related Cardiotoxicity by Jaceosidin Involves the Sirt1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Jaceidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin is a naturally occurring O-methylated flavonol found in various plant species, including Chamomilla recutita (chamomile) and Centaurea jacea. As a member of the flavonoid class of polyphenolic compounds, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | [1] |

| Molecular Weight | 360.31 g/mol | [1] |

| Melting Point | 130 - 135 °C | [1] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. | |

| pKa (predicted) | 6.96 (strongest acidic) | |

| LogP (predicted) | 2.8 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established methods for the characterization of flavonoids.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the aqueous solubility of a compound.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Shaker water bath or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The suspension is agitated in a shaker water bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is centrifuged at a high speed to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

-

The concentration of this compound in the supernatant is quantified using a validated HPLC-UV method. A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The aqueous solubility is reported in units such as mg/L or µg/mL.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Materials:

-

This compound

-

Co-solvent (e.g., methanol or DMSO, due to the low aqueous solubility of this compound)

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or manual titration setup

-

Stirring plate and stir bar

Procedure:

-

A known amount of this compound is dissolved in a specific ratio of co-solvent and water.

-

The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.

-

The solution is then titrated with the standardized NaOH solution in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued until a high pH (e.g., pH 12) is reached.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical intracellular signaling pathways, which are often dysregulated in various diseases, including cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. It is hypothesized that this compound, like many other flavonoids, exerts its effects by inhibiting key protein kinases within these cascades.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.

Caption: Hypothesized inhibition of the ERK1/2 signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in many inflammatory diseases and cancers.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

ATM-Chk1/2 Signaling Pathway

The Ataxia Telangiectasia Mutated (ATM) and Checkpoint kinases 1 and 2 (Chk1/2) pathway is a crucial component of the DNA damage response (DDR), orchestrating cell cycle arrest, DNA repair, and apoptosis.

Caption: Hypothesized modulation of the ATM-Chk1/2 DNA damage response pathway by this compound.

Experimental Workflow for a Typical In Vitro Study

The following diagram outlines a general workflow for investigating the biological activity of this compound in a laboratory setting.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its well-defined physicochemical properties provide a solid foundation for formulation and drug delivery studies. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and DNA damage response highlights its potential in treating a range of complex diseases. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of this compound and its analogues. Continued investigation into the precise molecular targets and mechanisms of action of this compound will be crucial in realizing its full therapeutic potential.

References

Jaceidin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a naturally occurring flavone found in several plant species of the genus Artemisia, has emerged as a promising candidate in cancer therapy.[1] Extensive preclinical research demonstrates its potent anti-cancer activities across a range of malignancies, including ovarian, endometrial, breast, glioblastoma, lung, and gastric cancers.[2][3][4][5][6][7] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects on cancer cells. It details the compound's ability to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and provides visual representations of the described molecular interactions and experimental workflows to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. These processes are orchestrated through the modulation of multiple intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[2][5] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][5] Cytosolic cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates executioner caspases like caspase-3.[2] Activated caspase-3 is responsible for the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[2][4] The pro-apoptotic effects of this compound are further supported by its ability to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4]

In some cancer cell lines, such as ras-transformed human breast epithelial cells and gastric cancer cells, the apoptotic effects of this compound are linked to the generation of reactive oxygen species (ROS).[4][7][8] The accumulation of intracellular ROS can induce oxidative stress, which is a key trigger for the mitochondrial apoptotic pathway.[4]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, including endometrial, glioblastoma, and lung cancer cells.[3][5][6] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The G2/M arrest is often mediated by the modulation of the Cdc2-cyclin B1 complex.[3] this compound can inactivate this complex by targeting the upstream regulators. For instance, in endometrial cancer cells, this compound activates the ATM-Chk1/2 pathway, which leads to the phosphorylation and inactivation of Cdc25C.[3] Inactivated Cdc25C can no longer activate Cdc2, leading to G2/M arrest.[3]

In gastric cancer cells, this compound has been observed to induce G0/G1 phase arrest.[8] This is achieved by up-regulating the expression of cell cycle inhibitors p21 and p27, and down-regulating the expression of proteins that promote cell cycle progression, such as CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E.[8]

Key Signaling Pathways Modulated by this compound

This compound's ability to induce apoptosis and cell cycle arrest is a consequence of its influence on a complex network of signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in oral and gastric cancer cells.[7][9] This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, this compound can suppress these pro-survival signals, thereby promoting apoptosis.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target of this compound. In some contexts, such as ras-transformed breast cancer cells, this compound inhibits the activation of ERK1/2, a component of a cell survival signaling pathway.[4] Conversely, in gastric cancer cells, this compound treatment leads to the increased phosphorylation of JNK and p-38, which are often associated with stress-induced apoptosis.[7] The modulation of the MAPK pathway by this compound appears to be cell-type specific.

-

NF-κB Pathway: this compound has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[10] In gastric cancer cells, this compound treatment leads to an increase in the expression of IκB-α and a decrease in the expression of NF-κB, suggesting an inhibitory effect on this pro-survival pathway.[7]

-

Wnt/β-catenin Pathway: In gastric cancer cells, this compound has been found to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[8] It achieves this by down-regulating the expression of Wnt-3a, p-GSK-3β, N-cadherin, and β-catenin, while up-regulating E-cadherin.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| Apoptosis Induction | ||||

| CAOV-3 (Ovarian) | Flow Cytometry | Not specified | Increased apoptosis | [2] |

| MCF10A-ras (Breast) | Flow Cytometry | 100 | 48.72% apoptotic cells (vs. 7.78% in control) | [4] |

| MCF-7 (Breast) | Flow Cytometry | 10, 20, 40 | Dose-dependent increase in early (7%, 17%) and late (36%, 40%) apoptosis | [11] |

| Cell Cycle Arrest | ||||

| Hec1A (Endometrial) | Not specified | Not specified | G2/M phase arrest | [3] |

| U87 (Glioblastoma) | Not specified | Not specified | G2/M phase arrest | [5] |

| Osimertinib-resistant Lung Cancer Cells | Not specified | Not specified | G2/M phase arrest | [6] |

| AGS (Gastric) | Cell Cycle Assay | Not specified | G0/G1 phase arrest | [8] |

| In Vivo Efficacy | ||||

| Ehrlich's Ascites Carcinoma (Mice) | Tumor Weight | Not specified | Reduction in tumor weight | [12] |

| Ehrlich's Ascites Carcinoma (Mice) | Mitotic Figures | Not specified | 83.47% decrease in mitotic figures | [12] |

| Ehrlich's Ascites Carcinoma (Mice) | Tumor Giant Cells | Not specified | 53.01% decrease in tumor giant cells | [12] |

| Ehrlich's Ascites Carcinoma (Mice) | MDA Levels | Not specified | 72% decrease in MDA levels | [12] |

Experimental Protocols

This section provides a detailed methodology for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Caption: General experimental workflow for investigating this compound.

References

- 1. Jaceosidin | C17H14O7 | CID 5379096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jaceosidin Induces Apoptosis in Human Ovary Cancer Cells through Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jaceosidin, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jaceosidin induces apoptosis in ras-transformed human breast epithelial cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jaceosidin Induces Apoptosis in U87 Glioblastoma Cells through G2/M Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jaceosidin overcomes osimertinib resistance in lung cancer by inducing G2/M cycle arrest through targeting DDB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptotic effect of jaceosidin on MCF-7 human breast cancer cells through modulation of ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Flavonoid Isolated from Chiliadenus montanus Attenuates Tumor Progression in Mice via VEGF Inhibition: In Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Jaceidin's Anti-Inflammatory Signaling Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory signaling pathways modulated by Jaceidin, a naturally occurring flavone.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-inflammatory therapeutics. This compound has demonstrated significant potential in mitigating inflammatory responses through its influence on key cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide summarizes the quantitative data, details the experimental methodologies for key assays, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of pathologies. The discovery of natural compounds with potent anti-inflammatory properties offers promising avenues for therapeutic intervention. This compound, a flavone isolated from several plant species including Artemisia princeps, has emerged as a compound of interest due to its demonstrated ability to suppress the production of pro-inflammatory mediators.[2][3] This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. This guide will dissect the molecular mechanisms underlying this compound's anti-inflammatory effects, providing a foundational resource for further research and development.

Quantitative Data on this compound's Anti-Inflammatory Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting the efficacy of this compound in inhibiting inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target | Cell Line | Stimulant | This compound Concentration | Inhibition | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 5-40 µM | Concentration-dependent | - | [2] |

| Nitric Oxide (NO) | BV-2 Microglia | - | - | - | 27 ± 0.4 µM | [1] |

| iNOS Expression | RAW 264.7 Macrophages | LPS | 5-40 µM | Significant Suppression | - | [2] |

| COX-2 Expression | BV-2 Microglia | LPS | 10 µM, 20 µM | Significant Reduction | - | [4] |

| TNF-α Production | RAW 264.7 Macrophages | LPS | Not Specified | Suppression | - | |

| IL-6 Production | RAW 264.7 Macrophages | LPS | Not Specified | Suppression | - | |

| IL-1β Production | RAW 264.7 Macrophages | LPS | Not Specified | Suppression | - |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Outcome | Reference |

| Mouse | Spinal Cord Injury | 20 mg/kg (i.p.) | Reduced microglial activation and tissue damage | [4] |

| Mouse | Carrageenan-induced paw edema | Not Specified | Reduced paw edema | [5] |

| Mouse | Ehrlich's ascites carcinoma | Not Specified | Decreased tumor weight and VEGF levels | [6] |

Core Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following sections detail these pathways and are accompanied by visual diagrams generated using the DOT language.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα. This action effectively blocks the nuclear translocation of NF-κB, thereby suppressing the expression of downstream target genes, including those encoding for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been observed to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38. This inhibition leads to a downstream reduction in the activation of transcription factors like AP-1, which in turn decreases the expression of pro-inflammatory mediators.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors, playing a significant role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

While direct studies on this compound's effect on the JAK-STAT pathway are limited, flavonoids, in general, have been shown to modulate this pathway. It is plausible that this compound may interfere with JAK-STAT signaling, thereby contributing to its overall anti-inflammatory profile. This could occur through the inhibition of JAK phosphorylation or by preventing STAT activation and nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

-

Pre-treat the cells with this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

-

Incubate the mixture at room temperature for 10 minutes.[7]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound and stimulate with LPS as described above.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Treat cells as described in the cell culture and treatment protocol.

-

Isolate total RNA from the cells using a TRIzol-based method or a commercial RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of a wide range of pro-inflammatory mediators, including nitric oxide, iNOS, COX-2, and various cytokines, underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. Further investigation into its effects on the JAK-STAT pathway and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, offering a valuable resource for the scientific community.

References

- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 2. Mechanistic Study of Jaceosidin in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Jaceidin's Antioxidant Activity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Jaceidin, a natural flavone found in several plants, including those of the Artemisia genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an antioxidant.

Executive Summary

This compound has demonstrated notable antioxidant activity in various in vitro and in vivo studies. Its mechanisms of action include direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response, such as the NF-κB pathway. Evidence also suggests a potential role in enhancing the endogenous antioxidant defense system. This guide summarizes the available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes the relevant biological pathways and experimental workflows.

In Vitro Antioxidant Activity of this compound

This compound's ability to counteract oxidative stress has been evaluated using a range of in vitro assays. The following table summarizes the available quantitative data on its antioxidant efficacy.

| Assay Type | Target | This compound Concentration | Result | Citation |

| TBARS | Cu²⁺-mediated LDL oxidation | 10.2 µM | IC₅₀ | [1] |

| DPPH Radical Scavenging | DPPH radical | 100 µM | Scavenging activity observed | [1][2] |

| Cellular ROS Inhibition | Intracellular ROS in LPS-induced RAW264.7 macrophages | 5-40 µM | Inhibition of ROS generation | [1] |

Note: While DPPH radical scavenging activity has been reported, a specific IC₅₀ value for pure this compound is not consistently available in the reviewed literature. Further studies are required to quantify its potency in DPPH, ABTS, FRAP, and ORAC assays.

In Vivo Antioxidant Activity

In vivo studies in animal models have provided evidence for this compound's antioxidant effects at a systemic level.

| Animal Model | Condition | Treatment | Key Findings | Citation |

| db/db diabetic mice | Type 2 Diabetes | Oral this compound supplementation for 8 weeks | Increased the expression and activity of Cu/Zn-Superoxide Dismutase (SOD) in the kidneys, enhancing the antioxidant defense system. |

These findings suggest that this compound can bolster the body's natural antioxidant defenses, offering a potential therapeutic avenue for conditions associated with oxidative stress.

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are not solely based on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate inflammatory and antioxidant responses.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway.[1] Oxidative stress is a known activator of NF-κB, which in turn upregulates the expression of pro-inflammatory genes and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, this compound can mitigate the downstream inflammatory effects of oxidative stress.

This compound's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many flavonoids are known to be potent activators. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. The observed increase in Cu/Zn-SOD in vivo suggests a potential role for this compound in modulating this pathway.

Potential activation of the Nrf2 pathway by this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below for reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for the DPPH radical scavenging assay.

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the this compound or control solutions to the wells.

-

Add an equal volume of the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a breakdown product of lipid peroxides, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Workflow for the TBARS assay of LDL oxidation.

Protocol:

-

Dialyze human LDL against phosphate-buffered saline (PBS) to remove EDTA.

-

Incubate the LDL solution with various concentrations of this compound for a short period.

-

Induce lipid peroxidation by adding a solution of copper sulfate (e.g., 5 µM final concentration).

-

Incubate the mixture at 37°C for 2-4 hours.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the samples at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the amount of MDA formed using a standard curve of MDA.

-

Calculate the percentage inhibition of LDL oxidation by this compound at different concentrations to determine the IC₅₀ value.[3][4][5][6]

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFH-DA

This cell-based assay measures the ability of a compound to reduce intracellular ROS levels. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Workflow for the cellular ROS inhibition assay.

Protocol:

-

Seed adherent cells, such as RAW264.7 macrophages, in a 96-well black, clear-bottom plate and culture until they reach confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce oxidative stress by adding an agent like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂) and incubate for an appropriate time.

-

Wash the cells with PBS and then load them with a solution of DCFH-DA in a serum-free medium.

-

Incubate the cells in the dark to allow for the de-esterification of DCFH-DA to DCFH.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The reduction in fluorescence intensity in this compound-treated cells compared to the control (LPS/H₂O₂ alone) indicates the inhibition of intracellular ROS.[7][8][9][10][11]

Conclusion and Future Directions

This compound exhibits promising antioxidant properties through both direct radical scavenging and modulation of cellular signaling pathways. The available data underscore its potential as a therapeutic agent for conditions associated with oxidative stress. However, further research is warranted to fully elucidate its antioxidant profile. Specifically, quantitative determination of its efficacy in standardized assays such as DPPH, ABTS, FRAP, and ORAC is needed. Furthermore, more in-depth studies are required to confirm the direct activation of the Nrf2 pathway by this compound and to explore its full range of in vivo antioxidant effects. Such investigations will be crucial in advancing the development of this compound for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 8. doc.abcam.com [doc.abcam.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioquochem.com [bioquochem.com]

Neuroprotective Effects of Jaceidin: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a flavone found in several medicinal plants, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. While direct and extensive in vitro research on its specific neuroprotective capabilities remains nascent, this technical guide synthesizes the available data on this compound's biological activity in neuronal cell lines and extrapolates potential neuroprotective mechanisms based on the well-established actions of related flavonoids. This document provides a framework for future research by outlining relevant experimental protocols and potential signaling pathways for investigation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and apoptosis are key pathological mechanisms contributing to neuronal cell death. Flavonoids, a class of polyphenolic compounds, are known to possess potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective drug development. This compound, or 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one, is a flavonoid that has demonstrated significant biological activity in various in vitro models. This guide explores its potential neuroprotective effects based on current, albeit limited, direct evidence and the broader understanding of flavonoid pharmacology.

Quantitative Data on the Bioactivity of this compound

Direct quantitative data on the neuroprotective effects of this compound against specific neurotoxins are not extensively available in the current body of scientific literature. However, studies on its effects on neuronal and other cell types provide valuable insights into its potential dose-dependent activities and cytotoxic profile.

| Cell Line | Treatment | Endpoint | Concentration | Result | Reference |

| SH-SY5Y (Human Neuroblastoma) | This compound (in combination with Cisplatin) | IC50 | 160 µM | Determined as the half-maximal inhibitory concentration for the combination treatment. | [1] |

| SH-SY5Y (Human Neuroblastoma) | This compound + Cisplatin | Oxidative Stress Markers | 160 µM | Increased Lipid Peroxidation (LPO) and Catalase (CAT) levels; Decreased Superoxide Dismutase (SOD) activity. | [1] |

Note: The data from the SH-SY5Y cell line study reflect the combined effects with cisplatin, aimed at evaluating anticancer properties, and may not be directly indicative of this compound's standalone neuroprotective potential against a neurotoxic insult. Further studies are required to elucidate these specific effects.

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on the known biological activities of this compound and other flavonoids, several signaling pathways are hypothesized to be involved in its potential neuroprotective effects.

Antioxidant and Anti-inflammatory Pathways

This compound is known to possess antioxidant and anti-inflammatory properties, which are crucial for neuroprotection. Key signaling pathways likely modulated by this compound include:

-

NF-κB Signaling: this compound may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By preventing the translocation of NF-κB to the nucleus, this compound could suppress the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating cellular responses to stress. This compound may modulate these pathways to reduce oxidative stress and apoptosis.

Caption: Putative antioxidant and anti-inflammatory pathways of this compound.

Pro-Survival Signaling Pathways

Flavonoids are known to activate pro-survival signaling cascades in neuronal cells. This compound may exert neuroprotective effects through pathways such as:

-

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Activation of this pathway by this compound could lead to the inhibition of apoptotic proteins and the promotion of neuronal survival.

Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols for Investigating Neuroprotective Effects

To rigorously assess the neuroprotective effects of this compound in vitro, a series of well-defined experimental protocols are necessary. The following outlines a general workflow and specific methodologies.

General Experimental Workflow

Caption: A standardized workflow for assessing this compound's neuroprotective effects.

Detailed Methodologies

4.2.1. Cell Culture and Differentiation

-

Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used models.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation (Optional but Recommended): For a more neuron-like phenotype, SH-SY5Y cells can be differentiated with retinoic acid (10 µM) for 5-7 days. PC12 cells can be differentiated with Nerve Growth Factor (NGF; 50-100 ng/mL) for 7-10 days.

4.2.2. Induction of Neurotoxicity

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) at concentrations ranging from 100-500 µM for 24 hours.

-

Excitotoxicity: Glutamate at concentrations ranging from 5-20 mM for 24 hours.

-

Amyloid-beta Toxicity: Aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides at concentrations of 10-25 µM for 24-48 hours.

4.2.3. Assessment of Cell Viability

-

MTT Assay: Measures mitochondrial reductase activity. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) for 2-4 hours. The resulting formazan crystals are solubilized with DMSO, and absorbance is read at 570 nm.

-

LDH Assay: Measures lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage. The assay is performed using a commercially available kit according to the manufacturer's instructions.

4.2.4. Measurement of Oxidative Stress

-

Intracellular ROS: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) (10-20 µM) for 30 minutes. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cell lysates can be measured using commercially available colorimetric assay kits.

4.2.5. Detection of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining: Differentiated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, can be measured in cell lysates using a colorimetric or fluorometric assay kit that utilizes a specific caspase substrate.

4.2.6. Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound in vitro is currently limited, its known antioxidant and anti-inflammatory properties, coupled with the established neuroprotective mechanisms of flavonoids, provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate the neuroprotective potential of this compound. Future research should focus on:

-

Determining the efficacy of this compound against a panel of neurotoxins in well-characterized neuronal cell models.

-

Elucidating the specific signaling pathways modulated by this compound in the context of neuroprotection.

-

Identifying the optimal therapeutic window and potential synergistic effects with other compounds.

A thorough in vitro characterization of this compound's neuroprotective effects is a critical first step in assessing its potential as a novel therapeutic agent for neurodegenerative diseases.

References

Jaceidin: A Technical Guide to its Discovery, Historical Background, and Biological Activities

Abstract

Jaceidin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its natural sources, initial isolation, and chemical synthesis. The core of this document focuses on its biological activities, presenting quantitative data on its anti-inflammatory, anticancer, and antibacterial effects. Detailed experimental protocols for key assays are provided to enable reproducibility and further investigation. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, offering insights into its mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Background

This compound (4′,5,7-Trihydroxy-3,3′,6-trimethoxyflavone) was first identified as a natural product isolated from various plant species. Its discovery is rooted in the exploration of traditional medicinal plants for bioactive compounds.

Natural Sources and Isolation

This compound has been isolated from a variety of botanical sources, including:

-

Centaurea jacea (Brown Knapweed): This was one of the initial plant species from which this compound was identified. Bioassay-guided fractionation of extracts from Centaurea jacea led to the isolation of this compound among other flavonoids.[1][2]

-

Chamomilla recutita (German Chamomile): Known for its traditional medicinal uses, German Chamomile has also been identified as a natural source of this compound.

-

Artemisia californica (California Sagebrush): Extracts from this plant have shown biological activity, leading to the isolation and identification of this compound.

-

Bidens pilosa: This plant is another documented source of this compound.

-

Chiliadenus montanus: Phytochemical studies of this plant have also resulted in the isolation of this compound.

The isolation of this compound typically involves the extraction of plant material with organic solvents such as methanol, followed by solvent-solvent partitioning and chromatographic techniques like column chromatography and preparative thin-layer chromatography to purify the compound.[2]

First Chemical Synthesis

The first total synthesis of this compound was reported in 1968 by Fukui and his colleagues. Their work provided a definitive structural confirmation of the natural product and made the compound available for further biological investigation. The synthesis involved a multi-step process, providing a foundational methodology for creating this compound and its analogs in the laboratory.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The following tables summarize the available quantitative data for this compound and the closely related flavone, Jaceosidin, which serves as a valuable reference due to its structural similarity and more extensive characterization in some assays.

Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Jaceosidin | Nitric Oxide (NO) Production Inhibition | Microglia | 27 ± 0.4 µM | |

| Jaceosidin | LDL Oxidation Inhibition (TBARS assay) | N/A | 10.2 µM |

Anticancer Activity

| Compound | Assay | Cell Line | IC50 | Reference |

| Jaceosidin | Cell Proliferation (MTT Assay) | HSC-3 (Oral Squamous Carcinoma) | 82.1 µM | |

| Jaceosidin | Cell Proliferation (MTT Assay) | Ca9.22 (Oral Squamous Carcinoma) | 97.5 µM | |

| Jaceosidin | Cell Proliferation (MTT Assay) | T24 (Bladder Cancer) | Dose-dependent decrease | [3] |

| Jaceosidin | Cell Proliferation (MTT Assay) | AGS (Gastric Cancer) | Dose-dependent decrease | [4][5] |

Antibacterial Activity

Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not extensively reported in the available literature. However, initial screenings have indicated its potential as an antibacterial agent. Further research is required to quantify its spectrum of activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and Jaceosidin's biological activities.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HSC-3, Ca9.22, T24, AGS) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or Jaceosidin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7][8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[9]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[9][10]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[9][10][11][12]

Western Blot Analysis for Signaling Pathway Proteins (STAT3, Akt, etc.)

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, GAPDH).

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14]

Signaling Pathways and Mechanisms of Action

This compound and its analogs are believed to exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.

Inhibition of Pro-inflammatory Pathways

This compound is postulated to inhibit pro-inflammatory responses by downregulating the NF-κB signaling pathway. This involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In cancer cells, this compound is thought to induce apoptosis and cause cell cycle arrest, primarily at the G2/M or G0/G1 phase.[3][5] This is potentially mediated through the modulation of the Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation. By inhibiting the phosphorylation of Akt and STAT3, this compound can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering programmed cell death.

Anti-angiogenic Effects via VEGFR Inhibition

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. By blocking the VEGFR signaling cascade, this compound may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Conclusion

This compound is a promising natural flavonoid with a multifaceted pharmacological profile. Its discovery through the investigation of traditional medicinal plants has paved the way for detailed studies into its anti-inflammatory, anticancer, and antibacterial properties. While significant research has been conducted on the closely related compound Jaceosidin, providing valuable insights into potential mechanisms of action, further quantitative studies on this compound itself are warranted. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. Continued investigation into its specific molecular targets and in vivo efficacy will be crucial in realizing its full clinical potential.

References

- 1. Bioactivity-guided isolation of antiproliferative compounds from Centaurea jacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of Jaceidin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceidin, a naturally occurring O-methylated flavone, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the protein targets of this compound. The guide details methodologies for computational approaches such as reverse docking and network pharmacology, presents predicted targets in structured tables, illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams, and provides detailed protocols for experimental validation.

Introduction

This compound is a flavone found in several medicinal plants, including those of the Artemisia genus. Preclinical studies have highlighted its potential in modulating key signaling pathways implicated in various diseases.[1][2] Specifically, this compound has been shown to influence the ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2 signaling cascades.[1][2] Furthermore, Vascular Endothelial Growth Factor Receptor (VEGFR) has been identified as a potential direct target, suggesting a role for this compound in angiogenesis.[3][4] The pleiotropic nature of this compound's bioactivity suggests that it likely interacts with multiple molecular targets. In silico approaches offer a powerful and efficient means to hypothesize these targets, thereby guiding subsequent experimental validation and accelerating the drug discovery process.